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Compound of Interest

Compound Name: 2-Anilinobenzoic acid methyl ester

Cat. No.: B2951894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-anilinobenzoate, a key

chemical intermediate. It delves into its chemical identity, synthesis, physical and spectral

properties, and its applications, particularly within the pharmaceutical and drug development

sectors. This document is intended to serve as a valuable resource for researchers and

scientists engaged in organic synthesis and medicinal chemistry.

Introduction and Chemical Identity
Methyl 2-anilinobenzoate, systematically named methyl 2-(phenylamino)benzoate according to

IUPAC nomenclature, is an aromatic ester that belongs to the class of N-aryl anthranilic acid

derivatives. These compounds are of significant interest in medicinal chemistry due to their

structural resemblance to biologically active molecules.

The molecular structure of Methyl 2-anilinobenzoate consists of a methyl benzoate core with an

aniline group substituted at the 2-position of the benzene ring. This arrangement of a

secondary amine adjacent to an ester group on an aromatic scaffold provides a versatile

platform for the synthesis of more complex heterocyclic systems and other pharmacologically

relevant compounds.
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IUPAC Name: methyl 2-anilinobenzoate[1]

Synonyms: 2-Anilinobenzoic acid methyl ester, Methyl 2-(phenylamino)benzoate, Methyl

N-phenylanthranilate[2][3]

CAS Number: 35708-19-1[2][3]

Molecular Formula: C₁₄H₁₃NO₂[1][3]

Molecular Weight: 227.26 g/mol [3]

Synthesis of Methyl 2-anilinobenzoate: The Ullmann
Condensation
The most common and effective method for the synthesis of Methyl 2-anilinobenzoate is the

Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide

with an amine.[4] In this specific synthesis, methyl 2-halobenzoate (typically methyl 2-

chlorobenzoate or methyl 2-bromobenzoate) is reacted with aniline in the presence of a copper

catalyst and a base.

The choice of catalyst, solvent, and base, as well as the reaction temperature, are critical

parameters that influence the reaction's yield and purity. While traditional Ullmann conditions

often require harsh conditions, modern modifications have enabled these reactions to proceed

under milder conditions.

Reaction Mechanism and Rationale
The Ullmann condensation proceeds through a catalytic cycle involving copper(I) species. The

generally accepted mechanism involves the following key steps:

Formation of the active copper(I) catalyst: If a copper(II) salt is used, it is first reduced in situ

to the active copper(I) species.

Oxidative addition: The aryl halide undergoes oxidative addition to the copper(I) center,

forming a copper(III) intermediate.
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Coordination and deprotonation of the amine: Aniline coordinates to the copper center, and

the base facilitates its deprotonation to form an amido ligand.

Reductive elimination: The desired C-N bond is formed through reductive elimination from

the copper(III) intermediate, regenerating the copper(I) catalyst and releasing the Methyl 2-

anilinobenzoate product.

The base is essential to neutralize the hydrohalic acid formed during the reaction, driving the

equilibrium towards the product. High-boiling polar aprotic solvents are often used to ensure

the reactants remain in solution at the required reaction temperatures.

Caption: General workflow for the synthesis of Methyl 2-anilinobenzoate via Ullmann

Condensation.

Experimental Protocol: A Representative Synthesis
This protocol is a representative example and may require optimization based on laboratory

conditions and available starting materials.

Materials:

Methyl 2-chlorobenzoate

Aniline

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Toluene

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

methyl 2-chlorobenzoate (1.0 eq), aniline (1.2 eq), potassium carbonate (2.0 eq), and

copper(I) iodide (0.1 eq).

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

Add anhydrous DMF as the solvent.

Heat the reaction mixture to 120-140 °C with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford pure Methyl 2-anilinobenzoate.

Physicochemical and Spectroscopic
Characterization
The accurate characterization of Methyl 2-anilinobenzoate is crucial for its use in further

synthetic applications and for ensuring its purity.

Physicochemical Properties
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Property Value Source

Physical Form
Solid or semi-solid or lump or

liquid

Purity 98%

Storage Temperature
2-8°C, under inert atmosphere,

in a dark place

Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation of the synthesized Methyl 2-

anilinobenzoate.

1H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the

aromatic protons of both the benzoate and aniline rings, a singlet for the methyl ester protons,

and a broad singlet for the N-H proton. The aromatic region will show complex splitting patterns

due to the coupling between the protons on the two rings.

13C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the

carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic carbons. The

number of signals in the aromatic region will reflect the symmetry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the

N-H stretching vibration (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around

1680-1700 cm⁻¹), and C-N and C-O stretching vibrations, as well as aromatic C-H and C=C

bending and stretching frequencies.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺)

corresponding to the molecular weight of Methyl 2-anilinobenzoate (227.26 g/mol ).

Fragmentation patterns can provide further structural information.

Note: While the availability of spectroscopic data is indicated, specific peak lists and spectra

are not publicly available in the searched resources. Researchers should acquire this data on

their synthesized material for verification.
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Applications in Drug Development and Medicinal
Chemistry
Methyl 2-anilinobenzoate serves as a valuable building block in the synthesis of a variety of

pharmacologically active compounds. Its structural motif is present in several classes of drugs.

Precursor to Heterocyclic Compounds: The 2-aminobenzoate scaffold is a common

precursor for the synthesis of quinazolinones, acridones, and benzodiazepines, which are

classes of compounds with a wide range of biological activities, including anticancer, anti-

inflammatory, and anticonvulsant properties. The presence of the N-phenyl group can

influence the pharmacological profile of the resulting heterocyclic systems.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): N-Aryl anthranilic acid derivatives are a

well-known class of NSAIDs. While Methyl 2-anilinobenzoate itself is an ester, it can be

hydrolyzed to the corresponding carboxylic acid, which is the active pharmacophore for this

class of drugs. The N-phenyl group is a key structural feature for their anti-inflammatory

activity.

Kinase Inhibitors: The anilinobenzoate core can be found in the structure of some kinase

inhibitors, which are a major class of targeted cancer therapeutics. The specific substitution

patterns on both aromatic rings are crucial for the potency and selectivity of these inhibitors.

The versatility of Methyl 2-anilinobenzoate allows for further chemical modifications, such as

substitutions on the aniline or benzoate rings, to generate libraries of compounds for drug

discovery screening.

Caption: Applications of Methyl 2-anilinobenzoate in the synthesis of various drug classes.

Conclusion
Methyl 2-anilinobenzoate is a valuable and versatile chemical intermediate with significant

applications in organic synthesis and medicinal chemistry. Its synthesis, primarily through the

Ullmann condensation, provides access to a key structural motif for the development of a wide

range of therapeutic agents. A thorough understanding of its synthesis, properties, and

reactivity is essential for researchers and scientists working in the field of drug discovery and
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development. This guide provides a foundational understanding of this important compound,

serving as a starting point for further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fluorochem.co.uk [fluorochem.co.uk]

2. 35708-19-1 Cas No. | 2-Anilinobenzoic Acid Methyl Ester | Apollo
[store.apolloscientific.co.uk]

3. 35708-19-1 CAS Manufactory [m.chemicalbook.com]

4. Ullmann condensation - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-
anilinobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2951894#iupac-name-for-2-anilinobenzoic-acid-
methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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